3,5,6-Trichloropyridin-2-amine

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

3,5,6-Trichloropyridin-2-amine is a chlorinated pyridine derivative with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol. It is characterized by a pyridine ring substituted with chlorine atoms at the 3-, 5-, and 6-positions and an amino group at the 2-position.

Molecular Formula C5H3Cl3N2
Molecular Weight 197.45 g/mol
CAS No. 1378670-79-1
Cat. No. B1524195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,6-Trichloropyridin-2-amine
CAS1378670-79-1
Molecular FormulaC5H3Cl3N2
Molecular Weight197.45 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Cl)Cl)N)Cl
InChIInChI=1S/C5H3Cl3N2/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H2,9,10)
InChIKeyARPWUZFIHQBDLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,6-Trichloropyridin-2-amine (CAS 1378670-79-1): A Key Chlorinated Pyridine Intermediate for Agrochemical and Heterocyclic Synthesis


3,5,6-Trichloropyridin-2-amine is a chlorinated pyridine derivative with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol [1]. It is characterized by a pyridine ring substituted with chlorine atoms at the 3-, 5-, and 6-positions and an amino group at the 2-position . This compound is a white crystalline solid at room temperature and is soluble in organic solvents . Its primary use is as a versatile chemical intermediate, particularly in the synthesis of agrochemicals like herbicides and pesticides [2].

The Criticality of the 3,5,6-Substitution Pattern: Why Substituting 3,5,6-Trichloropyridin-2-amine with Positional Isomers Can Alter Reactivity and Lead to Failed Syntheses


The substitution pattern on the pyridine ring is a critical determinant of a compound's chemical and biological properties . In the case of 3,5,6-Trichloropyridin-2-amine, the specific arrangement of three chlorine atoms and one amino group dictates its unique reactivity profile, particularly in nucleophilic aromatic substitution and cross-coupling reactions . A different positional isomer, such as 3,4,5-Trichloropyridin-2-amine or 4-amino-2,3,5-trichloropyridine, will exhibit a different electronic distribution and steric hindrance around the reactive sites. This translates to variations in reaction kinetics, regioselectivity, and the stability of reaction intermediates, meaning a seemingly similar trichloropyridinamine cannot be simply interchanged in a validated synthetic route without risking significant yield loss or complete failure to produce the desired downstream product [1].

Quantitative Differentiation of 3,5,6-Trichloropyridin-2-amine: A Comparative Analysis of Physicochemical and Reactivity Profiles Against Key Analogs


Differentiated Reactivity from Dichloro Analogs: The Third Chlorine Substituent Enables a Broader Range of Transformations

3,5,6-Trichloropyridin-2-amine possesses three reactive chlorine atoms, offering a distinct synthetic advantage over its dichloro analog, 3,6-Dichloropyridin-2-amine. The presence of an additional chlorine substituent provides an extra site for selective functionalization via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, thereby enabling the construction of more complex molecular architectures that are unattainable with the less substituted analog .

Organic Synthesis Cross-Coupling Nucleophilic Aromatic Substitution

Thermal Stability and Distillation Parameters: A Higher Boiling Point of 279.1 °C Differentiates 3,5,6-Trichloropyridin-2-amine from its 3,4,5-Positional Isomer

3,5,6-Trichloropyridin-2-amine exhibits a predicted boiling point of 279.1 ± 35.0 °C at 760 mmHg , which is notably higher than its positional isomer, 3,4,5-Trichloropyridin-2-amine, which has a predicted boiling point of 272.7 °C . This difference of approximately 6.4 °C, while modest, can be a critical factor in the design of purification protocols, particularly during fractional distillation or when selecting solvent systems for high-temperature reactions. This indicates that the compound can withstand higher thermal stress in specific manufacturing or reaction processes compared to the 3,4,5-isomer.

Process Chemistry Purification Thermal Analysis

Electronic and Solubility Profile: pKa and LogP Values Dictate Reactivity in Aqueous and Biphasic Systems for 3,5,6-Trichloropyridin-2-amine

The acid dissociation constant (pKa) for 3,5,6-Trichloropyridin-2-amine is predicted to be 1.67 ± 0.10 , indicating that the compound exists primarily in its neutral form under a wide range of relevant pH conditions, which significantly impacts its solubility and permeability. This is in contrast to its amino-substituted isomer, 4-amino-2,3,5-trichloropyridine, which has a predicted pKa of -0.83 ± 0.10 . This substantial difference in pKa means that at a given pH, the two isomers will have vastly different ionization states and therefore different extraction, chromatographic, and reactivity profiles in aqueous or biphasic media.

Medicinal Chemistry Lead Optimization Bioconjugation

Strategic Application Scenarios for 3,5,6-Trichloropyridin-2-amine in Agrochemical and Pharmaceutical Research


Synthesis of Advanced Agrochemical Intermediates Requiring a 3,5,6-Trichloro Substitution Pattern

Given its established role as a key building block for herbicides and pesticides [1], 3,5,6-Trichloropyridin-2-amine is the preferred starting material for the synthesis of advanced intermediates that retain the 3,5,6-trichloro-2-aminopyridine core. Attempts to substitute this with another positional isomer, such as 3,4,5-Trichloropyridin-2-amine, would lead to a structurally different product with potentially altered or lost biological activity, as highlighted by the differences in their physicochemical properties like pKa . Its specific chlorination pattern makes it the necessary precursor for creating compounds that target specific weed and pest control pathways [1].

Medicinal Chemistry Campaigns Targeting Kinases or Receptors Sensitive to pKa and Lipophilicity

The predicted pKa of 1.67 for 3,5,6-Trichloropyridin-2-amine is a key differentiator for its use in medicinal chemistry. When designing molecules for central nervous system (CNS) penetration or for interacting with specific biological targets, this physicochemical property is critical. The significantly different pKa of the 4-amino isomer (-0.83) would lead to a different ionization state at physiological pH, making 3,5,6-Trichloropyridin-2-amine a more suitable choice for achieving the desired permeability and target engagement profile. Its use as a scaffold for novel antimicrobial agents is supported by recent research on its derivatives .

Process Development for High-Temperature Reactions Requiring a Thermally Stable Building Block

In process chemistry, the thermal stability of an intermediate is paramount. The boiling point of 279.1 °C for 3,5,6-Trichloropyridin-2-amine suggests it can withstand higher reaction temperatures than its 3,4,5-isomer, which boils at 272.7 °C . For synthetic routes that require high-temperature steps or for purification via high-vacuum distillation, the 3,5,6-isomer offers a broader operational window, potentially improving yield and purity. The specific reactivity of the three chlorine atoms also provides a platform for constructing complex molecules via palladium-catalyzed cross-coupling and other advanced synthetic methodologies .

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